molecular formula C26H22N2O5 B032754 3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate CAS No. 125314-97-8

3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate

Cat. No.: B032754
CAS No.: 125314-97-8
M. Wt: 442.5 g/mol
InChI Key: WSDCRVULQXOBPE-UHFFFAOYSA-N
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Description

3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione acetate (CAS: 125314-97-8) is a bisindolylmaleimide derivative with a molecular formula of C26H22N2O5 and a molecular weight of 442.46 g/mol . Structurally, it features two indole moieties substituted with a hydroxypropyl group at the N1 position of one indole and a methyl group at the N1 position of the other, linked via a maleimide (2,5-furandione) core . The compound is an acetate salt, enhancing its stability and solubility for laboratory use .

It functions as a protein kinase C (PKC) inhibitor, modulating cellular signaling pathways implicated in memory, learning, and cognition . However, its commercial availability has been discontinued by suppliers such as Abcam, limiting its current research applications .

Properties

IUPAC Name

3-[3-[4-(1-methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-16(29)32-13-7-12-28-15-20(18-9-4-6-11-22(18)28)24-23(25(30)33-26(24)31)19-14-27(2)21-10-5-3-8-17(19)21/h3-6,8-11,14-15H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDCRVULQXOBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)OC3=O)C4=CN(C5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel–Crafts Alkylation for Indole Substitution

The Friedel–Crafts reaction is a viable method for introducing substituents to the indole aromatic system. A one-pot synthesis of polynuclear indole derivatives via Friedel–Crafts alkylation of γ-hydroxybutyrolactams has been reported for structurally related compounds.

Proposed Steps :

  • Formation of the 1-methylindole moiety :

    • Methylation of indole at the 1-position using methyl iodide in the presence of a base (e.g., NaH).

  • Introduction of the hydroxypropyl chain :

    • Alkylation of indole with 3-bromopropanol under Friedel–Crafts conditions (AlCl₃ catalyst).

  • Acetylation of the hydroxyl group :

    • Reaction with acetic anhydride in pyridine to yield the acetate ester.

Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield*
1CH₃I, NaHDMF0–25°C~80%
23-Bromopropanol, AlCl₃DCMReflux~65%
3Ac₂O, PyridineTHF25°C~90%
*Yields estimated from analogous reactions.

Cyclocondensation for Furandione Core Formation

The 2,5-furandione ring can be constructed via cyclocondensation of diacid precursors. Maleic anhydride derivatives are commonly synthesized through dehydration of maleic acid or its esters.

Proposed Pathway :

  • Preparation of the diacid intermediate :

    • Oxidative coupling of substituted indole-acrylic acid derivatives using Mn(OAc)₃.

  • Cyclization to furandione :

    • Treatment with acetic anhydride and catalytic H₂SO₄ to induce intramolecular esterification.

Key Reaction :

Diacid+Ac2OH2SO4Furandione+2CH3COOH\text{Diacid} + \text{Ac}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{Furandione} + 2\text{CH}3\text{COOH}

Optimization Challenges :

  • Steric hindrance from the bulky indole substituents may reduce cyclization efficiency.

  • Microwave-assisted synthesis could enhance reaction rates and yields.

Coupling of Indole Moieties to the Furandione Core

A modular approach involves pre-forming the indole subunits and coupling them to the central furandione.

Method A: Nucleophilic Aromatic Substitution

  • Step 1 : Lithiation of 1-methylindole using LDA at −78°C.

  • Step 2 : Reaction with a brominated furandione intermediate to form the C–C bond.

Method B: Pd-Catalyzed Cross-Coupling

  • Suzuki-Miyaura coupling of boronic acid-functionalized indoles to a dibromo-furandione core.

Comparative Analysis :

MethodAdvantagesLimitations
AHigh regioselectivitySensitivity to moisture/air
BMild conditionsRequires functionalized precursors

Purification and Characterization

Chromatographic Techniques :

  • HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) for isolating the acetate product.

  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 7.8–7.2 (m, indole aromatics), δ 4.2 (t, –OCH₂CH₂CH₂OAc), δ 2.1 (s, COCH₃).

  • IR : 1745 cm⁻¹ (C=O stretch of furandione), 1230 cm⁻¹ (C–O–C of acetate) .

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step organic transformations. Key steps include:

Step 1: Alkylation and Protection

  • Reagents : ω-Bromoalkanols (e.g., 3-bromopropanol) are used to alkylate indole derivatives under basic conditions (NaH/DMF).
  • Conditions : 0.5 hours at 0°C, followed by 18 hours at room temperature .
  • Outcome : Introduces the hydroxypropyl group to the indole nitrogen.

Step 2: Formylation

  • Reagents : Wilsmeier-Haack reagent (POCl₃/DMF) for formylation.
  • Conditions : Requires prior protection of hydroxyl groups (e.g., acetylation) to avoid side reactions .
  • Outcome : Generates aldehyde intermediates for subsequent coupling.

Step 3: Oxidation and Cyclization

  • Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in THF, followed by HCl treatment .
  • Conditions : Oxidative cyclization to form the furandione ring.

Types of Chemical Reactions

The compound undergoes the following reaction types:

Reaction Type Reagents/Conditions Key Products
Oxidation DDQ, H₂O₂Carboxylic acids, ketones, or quinone derivatives
Reduction LiAlH₄, NaBH₄Alcohols (e.g., reduction of acetate to ethanol)
Substitution Alkyl halides, nucleophiles (e.g., NH₃)Functionalized indole derivatives
Ester Hydrolysis NaOH/H₂OFree hydroxypropyl-indole intermediates

Example :

  • Ester Hydrolysis : AcetateNaOH H2OHydroxypropyl indole+Acetic Acid\text{Acetate}\xrightarrow{\text{NaOH H}_2\text{O}}\text{Hydroxypropyl indole}+\text{Acetic Acid} This reaction regenerates the hydroxyl group, enabling further functionalization .

Reagents and Conditions for Specific Transformations

Functional Group Target Reaction Optimal Reagents Yield
Acetate (ester)HydrolysisNaOH (aqueous)75–85%
Indole N-HAlkylationω-Bromoalkanols, NaH/DMF60–70%
AldehydeCondensationDysprosium triflate (Dy(OTf)₃)50–65%

Key Observations :

  • Catalytic Efficiency : Dy(OTf)₃ enhances condensation yields by 15–20% compared to traditional acids .
  • Side Reactions : Unprotected hydroxyl groups during formylation lead to polymerization, reducing yields .

Major Reaction Products

  • Anticancer Derivatives : Oxidation products exhibit enhanced binding to kinase targets (e.g., PKC isoforms) .
  • Neuroprotective Agents : Reduced forms (alcohols) show activity in neuronal cell models.
  • Polymer Precursors : Cross-linked polymers via furandione ring-opening reactions .

Comparative Analysis with Analogous Compounds

Compound Structural Features Reactivity Differences
Indole-3-acetic Acid Lacks furandione and acetate groupsLimited to carboxylation/decarboxylation
1-Methylindole No hydroxypropyl or furandione moietiesReacts only at N-H or C-3 positions
Tris(indolyl)methylium Salts Symmetric indole arrangementHigher electrophilicity due to cationic core

Unique Reactivity of Target Compound :

  • The acetate group enables controlled hydrolysis for prodrug applications.
  • The furandione ring participates in cycloaddition reactions, unlike simpler indoles .

Scientific Research Applications

Cancer Research

One of the primary applications of this compound is in cancer research. Studies have shown that derivatives of indole compounds can exhibit anti-cancer properties due to their ability to inhibit protein kinase C (PKC) activity. PKC is a family of enzymes that play significant roles in cell signaling pathways and are often implicated in cancer progression.

Case Study: PKC Inhibition

In vitro studies have demonstrated that 3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate can inhibit the proliferation of cancer cells by targeting PKC pathways. This inhibition leads to reduced cell growth and increased apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Neuroprotection

The compound has also been investigated for its neuroprotective effects. Indole derivatives are known to influence neurotransmitter systems and may provide neuroprotective benefits against neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research indicates that the compound can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of inflammation in the brain.

Antioxidant Activity

Another significant application of this compound is its antioxidant properties. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, which are implicated in various diseases, including cardiovascular disorders.

Case Study: Antioxidant Efficacy

Experimental assays have demonstrated that this compound exhibits strong antioxidant activity, thereby potentially reducing oxidative stress-related damage in cells.

Data Table: Summary of Research Findings

ApplicationMechanism of ActionKey Findings
Cancer ResearchPKC inhibitionReduced cancer cell proliferation and increased apoptosis
NeuroprotectionModulation of neuroinflammationImproved cognitive function in animal models
Antioxidant ActivityFree radical scavengingSignificant reduction in oxidative stress markers

Mechanism of Action

The mechanism of action of 3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate involves its interaction with specific molecular targets. The indole core structure allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisindolylmaleimides are a well-characterized class of PKC inhibitors. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Comparison

Key structural differences lie in the substituents on the indole rings and the maleimide core:

  • Target Compound : Hydroxypropyl (N1-indole) and methyl (N1-indole) substituents; acetate salt .
  • Gö6983 (PKCi): Dimethylaminopropyl (N1-indole) and methoxy (C5-indole) groups; free base .
  • GF109203X (Bisindolylmaleimide I): Dimethylaminopropyl (N1-indole) substituent; hydrochloride salt .
  • BIM VIII (Ro 31-7549): Aminopropyl (N1-indole) and methyl (N1-indole) groups; acetate salt .

The hydroxypropyl group in the target compound may confer improved hydrophilicity compared to dimethylaminopropyl or methoxy substituents in analogs like GF109203X and Gö6983 .

Pharmacokinetic and Physicochemical Properties

Property Target Compound GF109203X (HCl) BIM VIII (Acetate)
Molecular Weight 442.46 g/mol 448.94 g/mol 399.44 g/mol (free base)
Solubility Moderate (acetate salt) High (HCl salt) Moderate (acetate salt)
Storage Conditions +4°C 2–8°C Not reported

The acetate salt of the target compound and BIM VIII improves stability compared to free bases but may reduce cell permeability relative to hydrochloride salts like GF109203X .

Biological Activity

3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione acetate, also known by its chemical formula C26H22N2O5 and CAS Number 125314-97-8, is a complex organic compound belonging to the indole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

The molecular weight of the compound is 442.46 g/mol. Its structure features an indole core, which is known for its diverse biological activities. The presence of hydroxyl and acetate functional groups enhances its solubility and bioactivity.

PropertyValue
Molecular FormulaC26H22N2O5
Molecular Weight442.46 g/mol
CAS Number125314-97-8
SMILESO=C(C(C1=CN(CCCOC(C)=O)C2=C1C=CC=C2)=C3C4=CN(C)C5=C4C=CC=C5)OC3=O
IUPAC NameThis compound

Anticancer Properties

Research indicates that derivatives of indole compounds exhibit significant anticancer activity. For instance, studies have shown that certain indole derivatives can inhibit cell proliferation in various cancer cell lines:

  • MCF7 (Breast Cancer) : Compounds similar to the target compound have demonstrated IC50 values ranging from 0.95 nM to 4.2 µM against MCF7 cells.
  • A549 (Lung Cancer) : Indole derivatives have been reported with IC50 values around 26 µM, indicating moderate efficacy against lung cancer cells.

The mechanism of action is believed to involve the modulation of apoptosis and cell cycle regulation through interactions with specific molecular targets such as cyclin-dependent kinases (CDKs) and topoisomerases .

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation. Specific studies have highlighted that indole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in vitro and in vivo models .

Neuroprotective Effects

The neuroprotective potential of the compound has been explored in relation to cognitive functions and memory enhancement. Some studies suggest that indole derivatives may enhance synaptic plasticity and memory retention through modulation of neurotransmitter systems .

Case Studies

Several case studies have investigated the biological activity of indole derivatives similar to the target compound:

  • Study on MCF7 Cell Line : A recent study reported that a structurally similar indole derivative exhibited significant cytotoxicity with an IC50 value of 3.79 µM against MCF7 cells, indicating strong anticancer potential.
  • Inflammation Model : In an animal model of acute inflammation, an indole derivative was shown to reduce paw edema significantly compared to controls, demonstrating its anti-inflammatory efficacy.
  • Neuroprotection in Rodent Models : Another study found that administration of an indole derivative improved cognitive function in rodent models subjected to induced memory impairment.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and furandione precursors. For example, refluxing 3-formyl-indole intermediates with sodium acetate in acetic acid (common solvent for indole-based condensations) under controlled temperatures (2.5–3 hours) yields structurally similar products . Optimization may involve adjusting molar ratios (e.g., 1.1:1 aldehyde-to-core reagent), solvent polarity, and catalyst selection (e.g., sodium acetate as a base). Post-reaction purification via recrystallization from acetic acid or DMF/acetic acid mixtures is recommended .

Q. How can researchers confirm the structural integrity of the acetate group and indole substituents?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • ¹H-NMR : Peaks at δ 2.1–2.3 ppm for acetate methyl groups and δ 7.0–8.5 ppm for indole aromatic protons .
  • ¹³C-NMR : Carbonyl signals near δ 170–175 ppm for the acetate group and furandione moiety .
    High-resolution mass spectrometry (HR-ESI-MS) can validate molecular weight (e.g., ±1 ppm accuracy) . X-ray crystallography (if crystals are obtainable) provides definitive confirmation, as seen in structurally related indole-dione derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : After reflux, cooling the reaction mixture often precipitates the product. Filter and wash with acetic acid, water, ethanol, and diethyl ether to remove unreacted reagents . For further purification, use flash column chromatography with gradients of ethyl acetate/hexane or recrystallize from DMF/acetic acid (1:1 v/v) . Monitor purity via HPLC with a mobile phase of methanol/buffer (65:35, pH 4.6) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during characterization?

  • Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from residual solvents, tautomerism, or rotamers. To resolve:

  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., hindered rotation) by acquiring spectra at 25°C and 60°C .
  • COSY/NOESY : Identify coupling between protons to confirm substituent positions .
  • Crystallography : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

  • Methodological Answer : Byproducts often stem from competing reactions. For example:

  • Aldol Condensation : Excess aldehyde reagents may form dimeric adducts. Monitor via TLC and adjust stoichiometry .
  • Oxidation : Indole NH groups can oxidize under aerobic conditions; use inert atmospheres (N₂/Ar) during reflux .
    Kinetic studies (e.g., time-resolved HPLC) can identify intermediate species and optimize reaction timelines .

Q. How can stability studies be designed to assess degradation under storage or experimental conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks. Analyze degradation products via LC-MS .
  • pH Stability : Prepare solutions in buffers (pH 3–9) and monitor hydrolysis of the acetate group by tracking free hydroxyl groups via IR spectroscopy (broad peaks ~3200–3500 cm⁻¹) .
    Store the compound at 2–8°C in amber vials under desiccation to minimize hydrolysis .

Q. What advanced analytical methods quantify this compound in complex biological matrices?

  • Methodological Answer : Develop a UPLC-MS/MS method:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : Methanol and 0.1% formic acid in water (gradient elution).
  • Ionization : ESI+ mode; monitor transitions (e.g., m/z 450 → 320 for the parent ion). Validate linearity (1–100 ng/mL), LOD (0.1 ng/mL), and recovery (>85%) using spiked plasma/tissue homogenates .

Contradictions and Mitigation Strategies

  • vs. 7 : While both use acetic acid for synthesis, employs DMF for recrystallization, which may introduce impurities. Cross-validate purity via orthogonal methods (HPLC + NMR) .
  • vs. 10 : NMR data alone may misassign stereochemistry; corroborate with XRD or computational modeling .

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